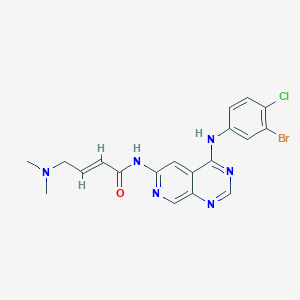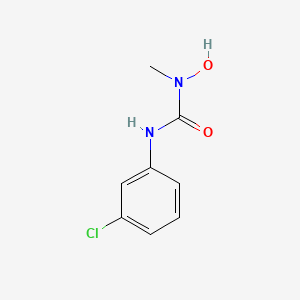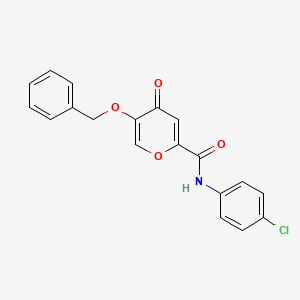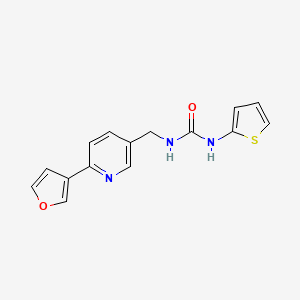
激酶抑制剂-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TH-4000E,也称为溴化他洛替尼,是一种缺氧激活前药,靶向人表皮生长因子受体家族。它对人表皮生长因子受体2阳性乳腺癌细胞特别有效。 该化合物设计在低氧条件下释放其活性形式,使其对缺氧肿瘤环境具有高度选择性 .
科学研究应用
TH-4000E 具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究缺氧激活前药及其机制。
生物学: 研究其对细胞途径的影响及其诱导癌细胞凋亡的能力。
医学: 作为人表皮生长因子受体 2 阳性乳腺癌和其他缺氧肿瘤的潜在治疗剂进行探索。
作用机制
TH-4000E 通过缺氧激活机制发挥其作用。在低氧条件下,该化合物被还原为其活性形式,然后抑制人表皮生长因子受体家族蛋白的磷酸化。 这种抑制导致胱天蛋白酶-3 的激活,并通过依赖活性氧的途径诱导凋亡 .
安全和危害
Kinase inhibitors, like other drugs, can have side effects. The most frequently reported cardiovascular side effects range from hypertension, atrial fibrillation, reduced cardiac function, and heart failure to sudden death . The potential mechanisms of these side effects are unclear, leading to critical knowledge gaps in the development of effective therapy and treatment guidelines .
准备方法
合成路线和反应条件
TH-4000E 的合成涉及多个步骤,从制备吡啶并[3,4-d]嘧啶核心结构开始。关键步骤包括:
吡啶并[3,4-d]嘧啶核的形成: 这涉及在特定条件下,将 3-溴-4-氯苯胺与吡啶并[3,4-d]嘧啶-6-胺反应。
连接氧代丁-2-烯基: 此步骤涉及将中间体与 4-氧代丁-2-烯基氯反应。
工业生产方法
TH-4000E 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
中间体的批量合成: 大规模反应以生产核心结构和中间体。
纯化和质量控制: 使用结晶和色谱等技术来确保最终产品的纯度。
化学反应分析
反应类型
TH-4000E 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成活性氧。
还原: 在缺氧条件下,TH-4000E 被还原为其活性形式,然后发挥其治疗作用。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和氧气。
还原: 缺氧条件对于将 TH-4000E 还原为其活性形式至关重要。
取代: 氢氧化钠和其他亲核试剂可用于取代反应.
形成的主要产物
TH-4000E 还原形成的主要产物是其活性形式,它靶向人表皮生长因子受体家族蛋白。 氧化反应可产生活性氧,这有助于该化合物的细胞毒性作用 .
相似化合物的比较
与其他类似化合物相比,TH-4000E 独一无二,因为它具有缺氧激活机制,对人表皮生长因子受体 2 阳性乳腺癌细胞具有高度选择性。类似的化合物包括:
拉帕替尼: 人表皮生长因子受体 2 和表皮生长因子受体的双重抑制剂,但选择性较低,毒性较高。
图卡替尼: 另一种人表皮生长因子受体 2 抑制剂,但具有不同的药代动力学特性和不同的作用机制。
属性
IUPAC Name |
(E)-N-[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN6O/c1-27(2)7-3-4-18(28)26-17-9-13-16(10-22-17)23-11-24-19(13)25-12-5-6-15(21)14(20)8-12/h3-6,8-11H,7H2,1-2H3,(H,22,26,28)(H,23,24,25)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBACGOWRJDBXSG-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2135696-72-7 |
Source


|
| Record name | TH-4000E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ8D2M76WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(isopropylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3020019.png)
![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3020020.png)


![1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020024.png)



![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3020030.png)

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3020034.png)

